

high-performance liquid chromatography method for coreximine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Coreximine

Cat. No.: B1618875

[Get Quote](#)

An HPLC Method for the Quantitative Analysis of **Coreximine**

Application Note

Introduction

Coreximine is a protoberberine alkaloid found in various plant species.^{[1][2][3]} As a compound of interest for pharmacological and drug development research, a reliable and accurate analytical method for its quantification is essential. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method developed for the determination of **coreximine** in bulk drug substance. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.^{[4][5]}

Chromatographic Conditions

A summary of the optimized HPLC parameters is provided below. These conditions were selected to provide a symmetric peak shape, adequate retention, and a short run time.

Parameter	Condition
Instrument	Agilent 1260 Infinity II LC System or equivalent
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase	Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 µL
UV Detection	280 nm
Run Time	10 minutes
Diluent	Mobile Phase

Method Validation Summary

The proposed analytical method was validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. The results demonstrate that the method is accurate, precise, and reliable for the quantitative analysis of **coreximine**.

System Suitability

System suitability tests are performed to ensure the HPLC system is operating correctly. A standard solution of **coreximine** (50 µg/mL) was injected six times. The results met all acceptance criteria.

Table 1: System Suitability Results

Parameter	Acceptance Criteria	Result
Tailing Factor	≤ 2.0	1.15
Theoretical Plates	≥ 2000	7850
%RSD of Peak Area (n=6)	$\leq 1.0\%$	0.45%

| %RSD of Retention Time (n=6) | $\leq 1.0\%$ | 0.12% |

Linearity and Range

The linearity of the method was evaluated by analyzing five standard solutions of **coreximine** at concentrations ranging from 25 µg/mL to 75 µg/mL (50% to 150% of the target concentration). The calibration curve showed excellent linearity.[\[6\]](#)

Table 2: Linearity and Range Data

Parameter	Result
Validated Range	25 - 75 µg/mL
Regression Equation	$y = 45872x - 1025$

| Correlation Coefficient (r^2) | 0.9998 |

Accuracy

Accuracy was determined by a recovery study, spiking a placebo with **coreximine** at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate. The mean recovery was within the acceptable range of 98.0% to 102.0%.

Table 3: Accuracy (Recovery) Results

Concentration Level	Amount Spiked (µg/mL)	Mean Recovery (%)	%RSD
80%	40	99.5%	0.51%
100%	50	100.3%	0.32%

| 120% | 60 | 99.8% | 0.45%|

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Repeatability was assessed by analyzing six separate preparations of the **coreximine** standard (50 µg/mL) on the same day. Intermediate precision was determined by a different analyst on a different day using a different instrument. The low %RSD values indicate excellent precision.

Table 4: Precision Results

Precision Level	%RSD of Assay Results (n=6)	Acceptance Criteria
Repeatability	0.55%	≤ 1.0%

| Intermediate Precision | 0.82% | ≤ 2.0% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 5: LOD and LOQ Results

Parameter	Result (µg/mL)
LOD	0.15

| LOQ | 0.45 |

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to key method parameters. The system suitability parameters remained within the acceptance criteria for all variations, demonstrating the method's reliability during normal use.

Table 6: Robustness Study Results

Parameter Varied	Variation	Tailing Factor	%RSD of Peak Area
Flow Rate (mL/min)	0.9	1.13	0.51%
	1.1	1.18	0.48%
Column Temperature (°C)	28	1.14	0.42%
	32	1.16	0.49%
Mobile Phase pH	2.8	1.12	0.55%
	3.2	1.19	0.61%
Mobile Phase Acetonitrile %	38%	1.21	0.73%

| | 42% | 1.14 | 0.68% |

Experimental Protocols

1. Reagents and Materials

- **Coreximine** Reference Standard
- Acetonitrile (HPLC Grade)
- Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)
- Orthophosphoric Acid (AR Grade)

- Water (Milli-Q or HPLC Grade)

2. Preparation of 25 mM Phosphate Buffer (pH 3.0)

- Weigh 3.40 g of KH_2PO_4 and dissolve it in 1000 mL of HPLC grade water.
- Mix thoroughly until fully dissolved.
- Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
- Filter the buffer solution through a 0.45 μm membrane filter before use.

3. Preparation of Mobile Phase

- Mix acetonitrile and 25 mM phosphate buffer (pH 3.0) in a ratio of 40:60 (v/v).
- Degas the mobile phase for 15 minutes in an ultrasonic bath or by using an online degasser.

4. Preparation of Standard Solutions

- Standard Stock Solution (500 $\mu\text{g/mL}$): Accurately weigh 25 mg of **Coreximine** Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent (Mobile Phase).
- Working Standard Solution (50 $\mu\text{g/mL}$): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

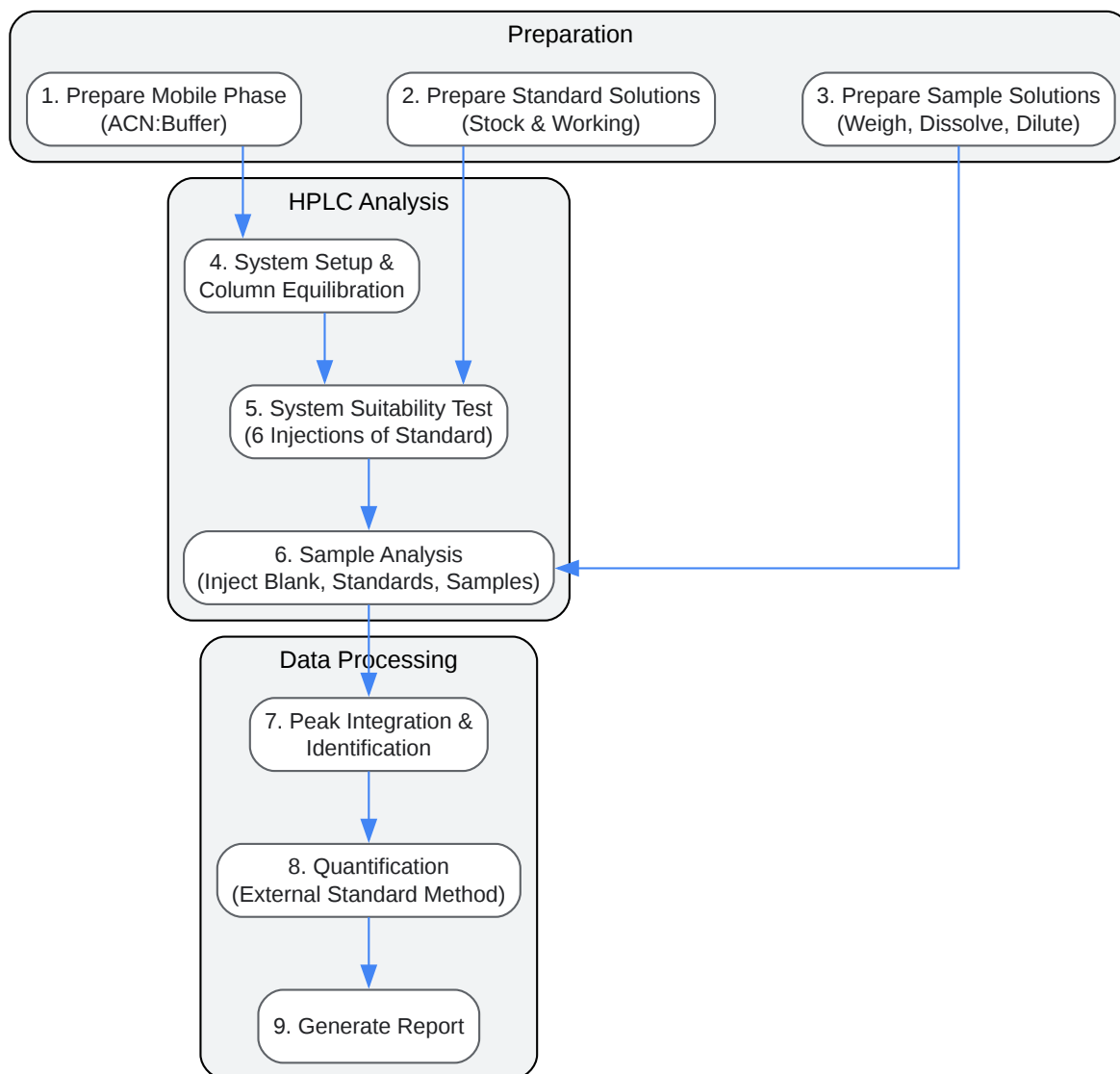
5. Preparation of Sample Solution (for Bulk Drug Substance)

- Accurately weigh 25 mg of the **coreximine** sample into a 50 mL volumetric flask.
- Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve.
- Allow the solution to cool to room temperature and dilute to volume with the diluent.
- Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent to achieve a target concentration of 50 $\mu\text{g/mL}$.
- Filter the final solution through a 0.45 μm syringe filter before injection.

6. HPLC System Procedure

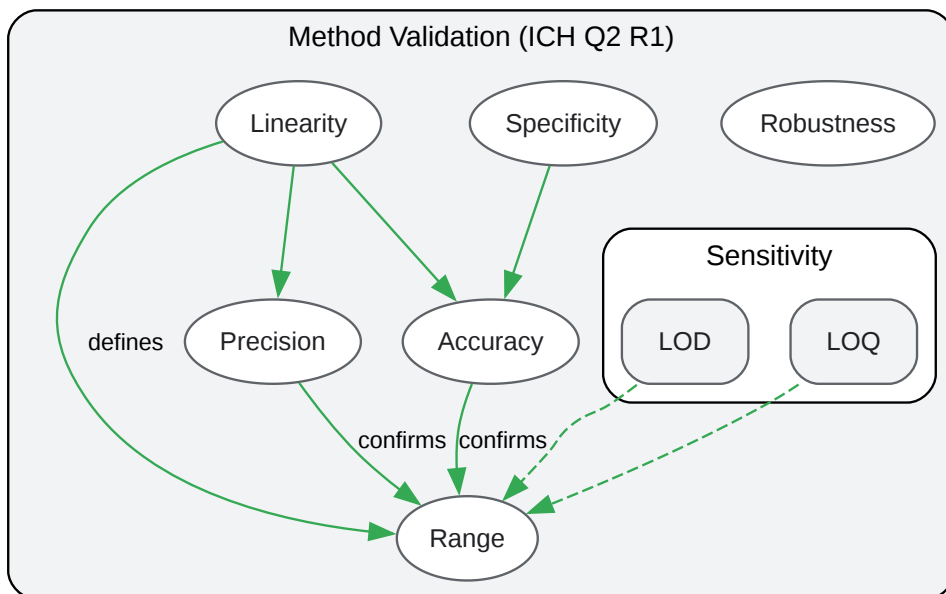
- Set up the HPLC system according to the chromatographic conditions specified above.
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Perform a blank injection (diluent) to ensure no interfering peaks are present.
- Inject the standard solution six times to perform the system suitability test.
- Inject the standard and sample solutions for analysis.

Visualizations



[Click to download full resolution via product page](#)

Caption: HPLC Experimental Workflow for **Coreximine** Analysis.



Validated Method

[Click to download full resolution via product page](#)

Caption: Logical Relationship of HPLC Method Validation Parameters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Showing Compound Coreximine (FDB002121) - FooDB [foodb.ca]
- 2. Coreximine | C₁₉H₂₁NO₄ | CID 7037179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Coreximine (HMDB0030286) [hmdb.ca]

- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. altabrisagroup.com [altabrisagroup.com]
- To cite this document: BenchChem. [high-performance liquid chromatography method for coreximine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1618875#high-performance-liquid-chromatography-method-for-coreximine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com